molecular formula C12H8N2O2S2 B5548016 4-(phenylsulfonyl)-2,1,3-benzothiadiazole

4-(phenylsulfonyl)-2,1,3-benzothiadiazole

Cat. No. B5548016
M. Wt: 276.3 g/mol
InChI Key: RLYSJYJIGOOGJJ-UHFFFAOYSA-N
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Description

  • 4-(Phenylsulfonyl)-2,1,3-benzothiadiazole is a compound with potential applications in medicinal chemistry and material sciences. It has been studied for its synthesis methods, molecular structure, and various properties.

Synthesis Analysis

  • The synthesis of compounds related to 4-(phenylsulfonyl)-2,1,3-benzothiadiazole involves cyclization of acylthiosemicarbazides in basic or acidic media to form 1,2,4-triazoles and 1,3,4-thiadiazoles (Barbuceanu et al., 2012).

Molecular Structure Analysis

  • Studies on related molecules, such as various thiadiazole and triazole derivatives, provide insights into the molecular structure and characteristics of 4-(phenylsulfonyl)-2,1,3-benzothiadiazole. These compounds have been structurally characterized using techniques like IR, NMR, and mass spectral studies (Sumangala et al., 2012).

Chemical Reactions and Properties

  • The reactivity of benzothiadiazole derivatives involves cyclocondensation reactions and interactions with different phenacyl bromides. These reactions have been pivotal in understanding the chemical behavior of such compounds (Naresh, Kant, & Narender, 2014).

Physical Properties Analysis

  • The physical properties of benzothiadiazole derivatives, including solubility, melting points, and thermal stability, are crucial in determining their potential applications. Such properties are usually inferred from the study of similar compounds (Sonpatki et al., 1999).

Scientific Research Applications

Antimicrobial and Antitubercular Agents

Sulfonyl derivatives, including those related to 4-(phenylsulfonyl)-2,1,3-benzothiadiazole, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds exhibited moderate to significant antibacterial and antifungal activities, with some showing excellent antitubercular properties when compared to first-line drugs like isoniazid (G. V. Suresh Kumar, Y. Rajendra Prasad, & S. Chandrashekar, 2013).

Antitumor Activity

Several studies have focused on the antitumor potential of benzothiadiazole derivatives. For instance, (R)-7-cyano-2,3,4, 5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3- (phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine, a farnesyltransferase inhibitor with a sulfonyl group, showed potent preclinical antitumor activity and has been advanced into human clinical trials (J. Hunt et al., 2000).

Inhibitors of Carbonic Anhydrase

Compounds bearing the benzothiadiazole moiety, such as 1,3,4-thiadiazole-2,5-bissulfonamide, have been studied for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological and pathological processes. These inhibitors have potential applications in designing drugs for diseases related to carbonic anhydrase malfunction (C. Supuran, C. W. Conroy, & T. Maren, 1996).

Optical and Photophysical Applications

New fluorene-containing derivatives with a benzothiadiazole core have been investigated for their linear photophysical and nonlinear optical properties. These compounds, including those with a phenylsulfonyl group, exhibit large two-photon absorption cross-sections, making them attractive for various applications such as optical limiting and photodynamic therapy (K. Belfield et al., 2014).

Anticonvulsant Activity

Benzothiazole-coupled sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant potential. These compounds have shown significant activity in models of epilepsy, highlighting their potential as novel therapeutic agents for the treatment of seizure disorders (S. L. Khokra et al., 2019).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve how the compound interacts with biological systems or processes .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, handling precautions, etc .

Future Directions

This involves discussing potential future research directions, applications, or improvements related to the compound .

properties

IUPAC Name

4-(benzenesulfonyl)-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S2/c15-18(16,9-5-2-1-3-6-9)11-8-4-7-10-12(11)14-17-13-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYSJYJIGOOGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzenesulfonyl)-2,1,3-benzothiadiazole

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